molecular formula C6H9ClFNO2 B6280396 4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride CAS No. 2247103-94-0

4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride

Cat. No. B6280396
CAS RN: 2247103-94-0
M. Wt: 181.6
InChI Key:
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Description

4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2309462-55-1 . It has a molecular weight of 137.58 and its IUPAC name is 4-fluoro-2-azabicyclo[2.1.1]hexane hydrochloride . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of new 1,2-disubstituted bicyclo[2.1.1]hexane modules, such as 4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride, is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .


Molecular Structure Analysis

The InChI code for 4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride is 1S/C5H8FN.ClH/c6-5-1-4(2-5)7-3-5;/h4,7H,1-3H2;1H . This code provides a unique identifier for the molecular structure of this compound.


Chemical Reactions Analysis

While specific chemical reactions involving 4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride are not mentioned in the search results, the compound’s synthesis involves a [2 + 2] cycloaddition reaction . This suggests that it may participate in other types of cycloaddition reactions.


Physical And Chemical Properties Analysis

4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride is a powder that is stored at room temperature .

Scientific Research Applications

Medicinal Chemistry

FAH is a compound of interest in medicinal chemistry due to its structural uniqueness. It can serve as a building block for the synthesis of various pharmacologically active molecules. Its bicyclic structure, incorporating a fluorine atom, makes it a valuable precursor in the design of enzyme inhibitors, potentially leading to new treatments for diseases .

Material Science

In material science, FAH’s robust bicyclic framework can be utilized to create novel polymeric materials. These materials might exhibit unique properties such as enhanced durability or thermal stability, making them suitable for specialized applications in aerospace or electronics .

Environmental Science

FAH could play a role in environmental science as a reagent for the detoxification of hazardous substances. Its chemical properties might allow it to react with pollutants, facilitating their breakdown into less harmful compounds .

Analytical Chemistry

The compound’s distinct chemical signature allows it to be used as a standard or reagent in analytical procedures like chromatography or mass spectrometry. This can help in the precise quantification and identification of complex mixtures in various samples .

Biochemistry

In biochemistry, FAH can be used to study enzyme-substrate interactions due to its structural similarity to certain bioactive molecules. This can provide insights into enzyme mechanisms and aid in the development of new biochemical assays .

Pharmacology

FAH has potential applications in pharmacology for drug development. Its unique structure could be key in creating new drug candidates with specific targeting mechanisms, possibly leading to more effective and selective therapies .

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-cyclopentenone", "ethyl 4-fluoroacetoacetate", "ammonium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic acid", "water" ], "Reaction": [ "Step 1: Condensation of 2-cyclopentenone with ethyl 4-fluoroacetoacetate in the presence of ammonium acetate to form 4-fluoro-2-cyclopentenone-1-carboxylate.", "Step 2: Reduction of 4-fluoro-2-cyclopentenone-1-carboxylate with sodium borohydride in the presence of acetic acid to form 4-fluoro-2-cyclopentenol.", "Step 3: Cyclization of 4-fluoro-2-cyclopentenol with sodium hydroxide in water to form 4-fluoro-2-azabicyclo[2.1.1]hexane.", "Step 4: Carboxylation of 4-fluoro-2-azabicyclo[2.1.1]hexane with carbon dioxide in the presence of hydrochloric acid to form 4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride." ] }

CAS RN

2247103-94-0

Product Name

4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride

Molecular Formula

C6H9ClFNO2

Molecular Weight

181.6

Purity

95

Origin of Product

United States

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